molecular formula C9H12O3 B8769807 2,4-dimethoxy-3-methylphenol CAS No. 19676-67-6

2,4-dimethoxy-3-methylphenol

Cat. No.: B8769807
CAS No.: 19676-67-6
M. Wt: 168.19 g/mol
InChI Key: FMFMDOJFLHYBOM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-3-methylphenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

2,4-dimethoxy-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-3-methylphenol involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical processes. The compound can act as an antioxidant by donating electrons to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

19676-67-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,4-dimethoxy-3-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5,10H,1-3H3

InChI Key

FMFMDOJFLHYBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 416 mmol of 2,4-dimethoxy-3-methyl-benzaldehyde dissolved in 200 ml of dichloromethane there are added 624 mmol of meta-chloroperbenzoic acid. The reaction mixture is heated at reflux for 5 hours before being filtered. The filtrate is washed three times using 200 ml of saturated NaHCO3 solution each time and then dried over magnesium sulphate. After evaporating off the solvent, the crude product is taken up in 400 ml of methanol. 624 mmol of 10% KOH solution are added. The mixture is stirred for one hour and is then adjusted to pH=4 using 1N hydrochloric acid solution. After stirring for one hour, the volume is reduced to ⅓. The crude product is taken up in 400 ml of water and extracted with dichloromethane. The organic phases are collected and dried. After evaporating off the solvents, the residue obtained is purified by chromatography on a silica column (eluant: cyclohexane/ethyl acetate 90/10) to yield the expected product.
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416 mmol
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reactant
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200 mL
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624 mmol
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reactant
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624 mmol
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reactant
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[Compound]
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crude product
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0 (± 1) mol
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Quantity
400 mL
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solvent
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